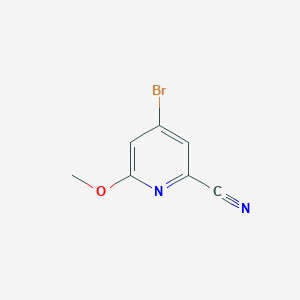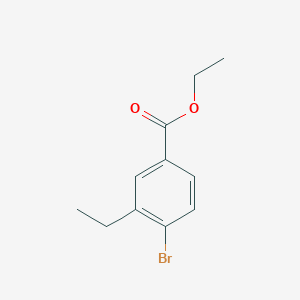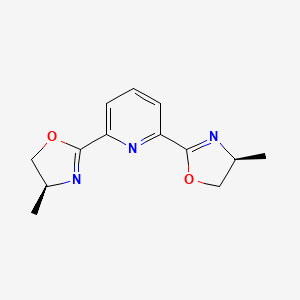![molecular formula C24H22O6 B3177556 Benzoic acid, 4,4'-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis- CAS No. 187088-67-1](/img/structure/B3177556.png)
Benzoic acid, 4,4'-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis-
Descripción general
Descripción
Benzoic acid, 4,4’-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis-: is a chemical compound with the molecular formula C24H22O6 and a molecular weight of 406.44 g/mol . It is also known by its IUPAC name, 4,4’-((4-(tert-butyl)-1,2-phenylene)bis(oxy))dibenzoic acid . This compound is characterized by the presence of benzoic acid groups connected through a central phenylene ring substituted with tert-butyl groups.
Mecanismo De Acción
Target of Action
It is known that this compound is extensively used in scientific research, particularly in the field of porous organic materials and metal-organic frameworks (mofs) .
Mode of Action
Its unique structure allows for diverse applications, ranging from drug development to material synthesis .
Pharmacokinetics
It is known that the compound should be stored at room temperature and protected from light and moisture .
Result of Action
Its unique structure allows for diverse applications, suggesting that it may have a wide range of potential effects .
Análisis Bioquímico
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the unique structure of this compound .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits stability over a period of some 3 years, and its stability when exposed to ultraviolet radiation has been satisfactorily demonstrated .
Dosage Effects in Animal Models
The effects of “Benzoic acid, 4,4’-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis-” vary with different dosages in animal models. For instance, supplementation with 5000 mg/kg benzoic acid improved the performance of young pigs through promoting nutrient digestion, improving jejunal antioxidant capacity, and maintaining the jejunal morphology .
Metabolic Pathways
It is known that benzoic acid derivatives can participate in various metabolic pathways, potentially interacting with enzymes or cofactors .
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4,4’-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis- typically involves the reaction of 4-tert-butylphenol with 4-hydroxybenzoic acid under specific conditions . The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction mixture is then heated to promote the esterification process, followed by purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the benzoic acid groups, converting them into benzyl alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the phenylene ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, it may be used as a model compound to study the interactions of benzoic acid derivatives with biological macromolecules.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Comparación Con Compuestos Similares
Uniqueness: Benzoic acid, 4,4’-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis- is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. The presence of two benzoic acid groups linked through a central phenylene ring with tert-butyl substitution enhances its stability and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
4-[4-tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-24(2,3)17-8-13-20(29-18-9-4-15(5-10-18)22(25)26)21(14-17)30-19-11-6-16(7-12-19)23(27)28/h4-14H,1-3H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBJWBRTDHDUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[18-(4-boronophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]phenyl]boronic acid](/img/structure/B3177498.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3177510.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3177526.png)

2](/img/structure/B3177534.png)


![(2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3177561.png)

![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3177573.png)
![4-Methoxybenzo[d]oxazole](/img/structure/B3177577.png)
